molecular formula C9H15BrO3 B14433469 Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate CAS No. 82884-42-2

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate

Cat. No.: B14433469
CAS No.: 82884-42-2
M. Wt: 251.12 g/mol
InChI Key: XWVHFUINBNZOMY-UHFFFAOYSA-N
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Description

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate is an organic compound with a complex structure that includes a bromine atom, a methyl ester group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the bromination of 5,5-dimethyl-4-oxohexanoic acid followed by esterification with methanol. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a catalyst like benzoyl peroxide to facilitate the bromination process. The esterification step can be carried out using sulfuric acid as a catalyst .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help maintain precise control over reaction conditions, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Formation of substituted derivatives such as amines or thiols.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of carboxylic acids.

Scientific Research Applications

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group in nucleophilic substitution reactions, while the ketone group can participate in reduction and oxidation reactions. The molecular targets and pathways involved depend on the specific reactions and conditions employed .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-bromo-5-fluorobenzoate
  • Methyl 2-bromo-5-methoxybenzoate
  • 4-Bromo-2,5-dimethylaniline

Uniqueness

Methyl 2-bromo-5,5-dimethyl-4-oxohexanoate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable compound in synthetic chemistry and research .

Properties

CAS No.

82884-42-2

Molecular Formula

C9H15BrO3

Molecular Weight

251.12 g/mol

IUPAC Name

methyl 2-bromo-5,5-dimethyl-4-oxohexanoate

InChI

InChI=1S/C9H15BrO3/c1-9(2,3)7(11)5-6(10)8(12)13-4/h6H,5H2,1-4H3

InChI Key

XWVHFUINBNZOMY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC(C(=O)OC)Br

Origin of Product

United States

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